molecular formula C17H17ClFNO3 B2856025 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide CAS No. 1448134-84-6

2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide

Cat. No. B2856025
CAS RN: 1448134-84-6
M. Wt: 337.78
InChI Key: ZCTWUDPFPQSMON-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is a compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects have been investigated extensively.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as histone deacetylases and topoisomerases. It has also been shown to affect various signaling pathways such as the PI3K/Akt/mTOR pathway. In terms of physiological effects, studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide in lab experiments is its potential use in cancer research. It has shown promising results in inhibiting the growth of various cancer cell lines. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide. One area of interest is to investigate its potential use in combination with other drugs or therapies for cancer treatment. Another area of interest is to further investigate its mechanism of action and identify potential targets for drug development. Additionally, more studies are needed to investigate its potential use in treating other diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide has been reported in various scientific journals. The most common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with furan-2-ylmethanol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tetrahydro-2H-pyran-4-ylamine to yield the final product.

Scientific Research Applications

2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of various cancer cell lines. It has also been investigated for its potential use in treating other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3/c18-14-4-1-5-15(19)16(14)17(21)20(11-13-3-2-8-23-13)12-6-9-22-10-7-12/h1-5,8,12H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTWUDPFPQSMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide

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